4-chloro-1-isobutyl-3-methyl-1H-pyrazole
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Overview
Description
4-chloro-1-isobutyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with isobutyl bromide in the presence of a base. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
Temperature: Elevated temperatures around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-isobutyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to form corresponding hydrazines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-azido-1-isobutyl-3-methyl-1H-pyrazole or 4-thiocyanato-1-isobutyl-3-methyl-1H-pyrazole.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound hydrazine.
Scientific Research Applications
4-chloro-1-isobutyl-3-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an additional carboxylic acid group.
3-methyl-1-phenyl-1H-pyrazole: Similar pyrazole core but with different substituents.
Uniqueness
4-chloro-1-isobutyl-3-methyl-1H-pyrazole stands out due to its unique combination of substituents, which can influence its reactivity and biological activity. The presence of the isobutyl group may enhance its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
CAS No. |
1245808-35-8 |
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Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 |
IUPAC Name |
4-chloro-3-methyl-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4H2,1-3H3 |
InChI Key |
TVXDHZRDHFUXNI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1Cl)CC(C)C |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(C)C |
Origin of Product |
United States |
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